Cilazapril-d5 -

Cilazapril-d5

Catalog Number: EVT-1499718
CAS Number:
Molecular Formula: C₂₂H₂₆D₅N₃O₅
Molecular Weight: 422.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cilazapril-d5 is a deuterated derivative of Cilazapril, an angiotensin-converting enzyme inhibitor primarily used to manage hypertension and heart failure. The incorporation of deuterium atoms into the Cilazapril molecule enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for both therapeutic applications and scientific research. Cilazapril-d5 serves as a reference standard in analytical chemistry and is utilized in metabolic studies to investigate the effects of deuterium substitution on biological processes.

Source and Classification

Cilazapril-d5 is classified as an angiotensin-converting enzyme inhibitor. It is synthesized from Cilazapril, which is known for its efficacy in lowering blood pressure by inhibiting the conversion of angiotensin I to angiotensin II. The deuterated form, Cilazapril-d5, is particularly useful in research settings due to its unique isotopic labeling, allowing for enhanced tracking and analysis in various biochemical studies .

Synthesis Analysis

Methods

The synthesis of Cilazapril-d5 involves incorporating deuterium into the Cilazapril structure through catalytic exchange reactions. This process typically requires controlled conditions to maximize yield and purity. The following methods are commonly employed:

  • Catalytic Exchange Reactions: Hydrogen atoms in the Cilazapril molecule are replaced with deuterium atoms using catalysts.
  • High-Performance Liquid Chromatography: This technique is often used for purification, ensuring that the final product meets pharmaceutical standards.

Technical Details

The industrial production of Cilazapril-d5 focuses on large-scale synthesis, where reaction conditions such as temperature, pressure, and the choice of catalyst are meticulously controlled to optimize the incorporation of deuterium. The resulting compound must undergo rigorous quality control measures to confirm its identity and purity before being utilized in research or therapeutic applications .

Molecular Structure Analysis

Cilazapril-d5 possesses a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula can be represented as follows:

  • Canonical SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
  • InChI Key: HHHKFGXWKKUNCY-COLVBYEJSA-N

This structure includes a bicyclic unit with carboxylate and amidic carbonyl groups, along with a thiol-bearing side chain that plays a crucial role in its mechanism of action against angiotensin-converting enzyme .

Chemical Reactions Analysis

Reactions

Cilazapril-d5 undergoes several key chemical reactions:

  • Hydrolysis: This reaction involves the cleavage of chemical bonds through the addition of water, often catalyzed by acids or bases. The primary product of this reaction is Cilazaprilat, the active metabolite of Cilazapril.
  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used to modify certain functional groups within the molecule.
  • Reduction: Reducing agents like lithium aluminum hydride facilitate the conversion of specific functional groups into their reduced forms .

Technical Details

The hydrolysis process can be influenced by various factors including pH, temperature, and the presence of catalysts. Understanding these parameters is essential for optimizing reactions involving Cilazapril-d5 and predicting its behavior in biological systems.

Mechanism of Action

Cilazapril-d5 functions by inhibiting the angiotensin-converting enzyme, which prevents the conversion of angiotensin I into angiotensin II. This inhibition leads to vasodilation and decreased blood pressure. The presence of deuterium in Cilazapril-d5 may enhance its stability and prolong its therapeutic effects compared to non-deuterated forms. Research indicates that this modification could lead to improved pharmacokinetic profiles, making it an attractive candidate for further studies in cardiovascular therapy .

Physical and Chemical Properties Analysis

Physical Properties

Cilazapril-d5 is expected to exhibit similar physical properties to those of Cilazapril, with modifications due to deuteration potentially affecting solubility and stability. Specific data on melting point, boiling point, or solubility are typically obtained through experimental methods during synthesis.

Chemical Properties

The chemical properties include reactivity patterns typical for angiotensin-converting enzyme inhibitors. The presence of deuterium may alter reaction rates and pathways compared to its non-deuterated counterpart. Studies on these properties are essential for understanding how Cilazapril-d5 behaves under various conditions in both laboratory and clinical settings .

Applications

Cilazapril-d5 has numerous applications across various fields:

  • Scientific Research: It serves as a reference standard in analytical chemistry for studying deuterated compounds.
  • Metabolic Studies: Researchers utilize it to investigate the effects of deuterium substitution on biological processes.
  • Pharmaceutical Development: Its enhanced stability makes it a candidate for developing new pharmaceuticals with improved pharmacokinetic profiles.
  • Therapeutic Investigation: Ongoing studies explore its potential advantages over traditional non-deuterated angiotensin-converting enzyme inhibitors in treating cardiovascular diseases .
Introduction to Cilazapril-d5

Cilazapril-d5 represents a strategically deuterated analog of the established angiotensin-converting enzyme (ACE) inhibitor cilazapril. This compound exemplifies the application of deuterium isotope effects in pharmaceutical science, specifically designed to enhance analytical traceability and metabolic stability without altering the primary pharmacological target. Unlike conventional drug development, deuterated analogs like cilazapril-d5 serve specialized roles in research and quality control rather than direct therapeutic application. The incorporation of five deuterium atoms at specific molecular positions creates distinct physicochemical properties that are leveraged for advanced pharmacokinetic studies and regulatory compliance in drug development [7] [10].

Chemical Identity and Structural Characteristics

Cilazapril-d5 maintains the core chemical scaffold of cilazapril (C~22~H~31~N~3~O~5~) but features deuterium substitution at five hydrogen positions within the ethoxy group of the ethyl ester moiety. The molecular weight increases from 417.499 g·mol⁻¹ in the protiated form to approximately 422.53 g·mol⁻¹ due to the added neutron mass of five deuterium atoms [4] [7] [8]. This modification preserves the stereochemical configuration critical for ACE inhibition—specifically the all-(S) stereoisomer that demonstrates pharmacological activity. The deuterium atoms are incorporated at non-reactive alkyl positions, ensuring the molecule's electronic properties and binding affinity remain comparable to the parent compound while creating detectable isotopic differentiation in mass spectrometry [7] [10].

Table 1: Structural Comparison of Cilazapril and Cilazapril-d5

PropertyCilazaprilCilazapril-d5
Molecular FormulaC~22~H~31~N~3~O~5~C~22~H~26~D~5~N~3~O~5~
Exact Mass417.226 g·mol⁻¹422.263 g·mol⁻¹
Deuterium PositionsN/AEthyl ester group
Bioactive StereoisomerAll-(S) configurationAll-(S) configuration
CAS Number (non-deuterated)88768-40-5Not assigned

The structural integrity of the pyridazino[1,2-a][1,2]diazepine core remains unaltered, with deuterium substitution exclusively localized to the -OCH~2~CH~3~ group. This strategic placement minimizes potential steric or electronic interference with the active site binding domains while creating a distinct mass signature for analytical detection [7] [8].

Pharmacological Classification as a Deuterated ACE Inhibitor

Cilazapril-d5 is pharmacologically classified as a deuterated prodrug within the ACE inhibitor class. Like its parent compound, it requires bioactivation via hepatic hydrolysis to cilazaprilat-d5, the actual inhibitor of angiotensin-converting enzyme. The primary mechanism involves competitive inhibition of ACE, preventing the conversion of angiotensin I to vasoconstrictive angiotensin II and decreasing aldosterone secretion [1] [5] [8]. Crucially, deuterium substitution does not alter the molecule's target specificity, maintaining identical binding kinetics to the zinc metallopeptidase active site. However, its current pharmacological application is restricted to research contexts, serving as:

  • Isotopic Tracer: Enables precise tracking of cilazapril metabolism and distribution in preclinical models through mass spectrometric differentiation from endogenous compounds [7] [10].
  • Analytical Reference Standard: Provides quantitative calibration for cilazapril assays during drug manufacturing quality control, leveraging its near-identical chromatographic behavior with enhanced mass detection specificity [7].
  • Metabolic Probe: Facilitates comparative studies of deuterium isotope effects on esterase-mediated hydrolysis kinetics and oxidative metabolism pathways [10].

Table 2: Pharmacological and Analytical Roles of Cilazapril-d5

RoleMechanistic BasisApplication Context
Isotopic TracerMass shift in spectrometry detectionPharmacokinetic studies
Reference StandardIdentical retention time, distinct massQC during API synthesis
Metabolic ProbeAltered C-D bond cleavage kineticsDeuterium isotope effect studies
Surrogate for Parent CompoundEquivalent target engagementIn vitro receptor binding assays

Rationale for Deuterium Substitution in Drug Design

The incorporation of deuterium into cilazapril follows the broader paradigm of isotopic engineering in pharmaceutical development, driven by three primary scientific rationales:

  • Metabolic Stabilization: Deuterium substitution at metabolically vulnerable sites leverages the kinetic isotope effect (KIE) to reduce the rate of cytochrome P450-mediated oxidation and esterase hydrolysis. The C-D bond exhibits higher activation energy for cleavage compared to C-H bonds (ΔE~a~ ≈ 1-1.5 kcal/mol), potentially extending the half-life of the prodrug and active metabolite. Though explicit metabolic data for cilazapril-d5 is limited, analogous deuterated drugs demonstrate up to 5-fold reductions in clearance rates [10].

  • Isotope Effect Differentiation: Deuterium allows controlled investigation of metabolic pathways through comparative studies with protiated cilazapril. The distinct mass signature enables simultaneous administration of both forms in "cocktail" studies, providing internal controls for assessing absorption, distribution, metabolism, and excretion (ADME) parameters without inter-study variability [7] [10].

  • Analytical Advantages: In regulated pharmaceutical analysis, deuterated internal standards like cilazapril-d5 compensate for matrix effects and instrument variability in liquid chromatography-mass spectrometry (LC-MS). The compound co-elutes with cilazapril but generates a separate mass channel (m/z 422 vs 417), permitting highly accurate quantification down to nanogram levels in biological matrices during bioequivalence studies [7].

Table 3: Impact of Deuterium Substitution on Key Pharmaceutical Properties

Deuterium EffectTheoretical ImpactRelevance to Cilazapril-d5
Primary Kinetic Isotope EffectUp to 7-fold slower bond cleavagePossible delay in ester hydrolysis
Metabolic ShuntingAltered metabolite ratiosReduced reactive metabolite formation
Mass Spectrometric Detection+5 m/z shift in molecular ionEnhanced bioanalytical specificity
Isotopic DilutionCompensation for ion suppressionImproved quantification accuracy

While deuteration typically aims to improve therapeutic metrics (e.g., half-life extension, toxicity reduction), cilazapril-d5 primarily exemplifies analytical and research applications. Its development reflects the growing importance of deuterated standards in modern drug development pipelines, particularly for compounds like cilazapril that require precise pharmacokinetic monitoring due to narrow therapeutic indices or variable metabolic profiles [7] [10].

Properties

Product Name

Cilazapril-d5

Molecular Formula

C₂₂H₂₆D₅N₃O₅

Molecular Weight

422.53

Synonyms

(1S,9S)-9-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic Acid-d5; Ro 31-2848-d5; Vascace-d5; Yipingshu-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.